Unique Two-Branch LLV Locus in CO₂–Alkylbenzene
In a direct experimental comparison of CO₂ binary mixtures with n-hexylbenzene, n-heptylbenzene, and n-octylbenzene, the CO₂ + n-heptylbenzene system uniquely exhibits two separate liquid-liquid-vapor (LLV) branches, representing a transitional phase-behavior topology. Neither the shorter-chain (hexylbenzene) nor the longer-chain (octylbenzene) homolog displays this dual-branch LLV locus [1]. The compositions and molar volumes of the coexisting liquid phases were experimentally determined and reported as functions of pressure and temperature [1].
| Evidence Dimension | Number of distinct liquid-liquid-vapor (LLV) branches in CO₂ binary mixtures |
|---|---|
| Target Compound Data | Two separate LLV branches (transitional behavior) |
| Comparator Or Baseline | n-Hexylbenzene: single LLV branch; n-Octylbenzene: single LLV branch (different topology) |
| Quantified Difference | Qualitative topological difference: heptylbenzene marks the homolog at which the LLV locus transitions from a single to a dual-branch structure |
| Conditions | CO₂ + n-alkylbenzene binary mixtures; liquid-liquid-vapor loci measured experimentally across relevant temperature and pressure ranges |
Why This Matters
For researchers designing supercritical CO₂ processes (enhanced oil recovery, extraction, or reaction media), selecting heptylbenzene as a model alkylbenzene surrogate captures a transitional phase-behavior regime that neither hexylbenzene nor octylbenzene can represent, making heptylbenzene irreplaceable for developing thermodynamic models that must accurately predict Type III phase behavior transitions.
- [1] Fall, D.J., Fall, J.L., & Luks, K.D. (1985). Liquid-liquid-vapor phase equilibria behavior of certain binary carbon dioxide + n-alkylbenzene mixtures. Fluid Phase Equilibria, 28, 87–96. https://doi.org/10.1016/0378-3812(85)85070-1 View Source
